molecular formula C9H16F3N B1479434 2-Cyclopentyl-4,4,4-trifluorobutan-1-amine CAS No. 2004541-97-1

2-Cyclopentyl-4,4,4-trifluorobutan-1-amine

Cat. No.: B1479434
CAS No.: 2004541-97-1
M. Wt: 195.23 g/mol
InChI Key: JLKTZCFPFOJTNO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,4,4-trifluorobutan-1-amine (CAS 2004541-97-1) is an organic building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H16F3N and a molecular weight of 195.23 g/mol , features a cyclopentyl group and a terminal amine function linked to a trifluorobutyl chain. The presence of the trifluoromethyl group is a key structural feature, as fluorine atoms are widely used in agrochemical and pharmaceutical research to fine-tune the metabolic stability, lipophilicity, and bioavailability of lead compounds. This amine is classified as an organic building block and is suited for the synthesis of more complex molecules . Its structure suggests potential utility as a key intermediate in the development of active pharmaceutical ingredients (APIs). Researchers are exploring its incorporation into larger molecular architectures, such as CDK2 inhibitors , which are a prominent class of compounds studied in oncology research. Furthermore, the structural motif of a lipophilic cyclopentyl group combined with a polar amine is common in compounds designed to interact with biological targets like ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) . Modulating such transporters is a significant strategy in overcoming multidrug resistance in cancer cells, making this compound a valuable tool for probing structure-activity relationships (SAR). This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopentyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)5-8(6-13)7-3-1-2-4-7/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKTZCFPFOJTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

CPTFBA's structure combines several functional groups that influence its reactivity and interactions with biological systems:

  • Amine Group : The primary amine can participate in hydrogen bonding and nucleophilic reactions.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, this group can also affect the compound's pharmacokinetics.
  • Cyclopentyl Ring : This cyclic structure may contribute to conformational flexibility, impacting how the compound interacts with biological targets.

Biological Activity

While direct studies on CPTFBA are scarce, insights can be drawn from related compounds and general characteristics of fluorinated amines.

  • Interaction with Biological Targets : Similar fluorinated compounds have been shown to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
  • Modulation of Transport Proteins : Compounds with similar structures have been studied for their ability to modulate ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which plays a crucial role in drug resistance mechanisms in cancer cells .

1. Fluorinated Amines and P-glycoprotein

Research has demonstrated that certain fluorinated compounds can inhibit P-gp activity, potentially reversing drug resistance in cancer cells. For instance, compounds structurally similar to CPTFBA have shown varying degrees of inhibition on P-gp ATPase activity, suggesting that modifications in molecular structure can significantly impact efficacy .

CompoundIC50_{50} (µM)Effect on P-gp
Compound A0.1Inhibitor
Compound B0.76Inhibitor

2. Synthesis and Biological Evaluation

The synthesis methods for CPTFBA have not been extensively documented; however, analogs have been synthesized using similar approaches that involve trifluoromethylation reactions. These methods often yield compounds that exhibit significant biological activity against various targets.

Applications

CPTFBA may find applications in several fields:

  • Pharmaceutical Research : Given its structural features, CPTFBA could be explored as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Industry : Its unique properties may allow it to serve as an intermediate in synthesizing other fluorinated compounds.
  • Agrochemicals : The compound's potential bioactivity could make it suitable for developing new agrochemical products.

Comparison with Similar Compounds

Structural and Molecular Features

Property 2-Cyclopentyl-4,4,4-trifluorobutan-1-amine 4,4,4-Trifluorobutan-1-amine 4,4,4-Trifluorobutan-1-amine Hydrochloride
Molecular Formula C₈H₁₅F₃N C₄H₈F₃N C₄H₉ClF₃N
Molecular Weight (g/mol) ~193.22 (calculated) 127.11 163.57
Substituents Cyclopentyl (C₂), -CF₃ (C₄) -CF₃ (C₄) -CF₃ (C₄), hydrochloride salt
Key Functional Groups Primary amine, trifluoromethyl, cyclopentyl Primary amine, trifluoromethyl Protonated amine, trifluoromethyl

Key Observations :

  • The cyclopentyl group in the target compound increases molecular weight by ~66 g/mol compared to 4,4,4-trifluorobutan-1-amine, significantly altering steric and electronic properties.
  • The hydrochloride salt form (C₄H₉ClF₃N) enhances polarity and water solubility compared to the free base .

Physicochemical Properties

Property This compound 4,4,4-Trifluorobutan-1-amine 4,4,4-Trifluorobutan-1-amine Hydrochloride
Purity Not reported 97% 95%
Boiling Point Not available No data No data
Lipophilicity (Predicted) High (cyclopentyl increases logP) Moderate Reduced (due to ionic form)
Stability Likely stable under inert conditions Stable Hygroscopic (requires inert storage)

Key Observations :

  • The cyclopentyl group in the target compound likely increases lipophilicity, enhancing membrane permeability in biological systems.
  • The hydrochloride salt’s hygroscopic nature necessitates inert storage conditions, whereas the free base may require similar precautions .

Key Observations :

  • Both compounds likely share irritant properties due to the amine functionality. The hydrochloride salt’s ionic nature may reduce volatility but increase toxicity upon ingestion .

Preparation Methods

Preparation of 4,4,4-Trifluorobutyl Intermediates

A key intermediate in the synthesis is 4,4,4-trifluorobutanol or its ester derivatives, which serve as precursors for further functionalization.

Method from Patent CN105237340A :

  • Step 1: Diethyl malonate undergoes a substitution reaction with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.

  • Step 2: This intermediate undergoes a decarboxylation reaction in the presence of acid (Yan Heshui) to form 4,4,4-trifluoroacetic acid ethyl ester.

  • Step 3: The ester is reduced using a reducing agent (e.g., lithium aluminum hydride or similar) with a catalyst to obtain 4,4,4-trifluorobutanol.

This method is characterized by:

  • Use of cheap, readily available raw materials.
  • High reaction yield and purity.
  • Environmentally friendly solvent recycling.
  • Industrial applicability due to simplicity and safety.
Step Reactants/Intermediates Reaction Type Conditions Product
1 Diethyl malonate + 2,2,2-trifluoroethyl tosylate Nucleophilic substitution Basic catalyst, controlled temp 2-(2,2,2-trifluoroethyl)-diethyl malonate
2 Above intermediate + acid Decarboxylation Acidic conditions 4,4,4-trifluoroacetic acid ethyl ester
3 Ester + reducing agent + catalyst Reduction Temperature controlled 4,4,4-trifluorobutanol

This route provides the trifluorinated butanol backbone, which can be further functionalized to amines.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Intermediates Conditions/Notes Yield/Purity/Remarks
Synthesis of trifluorobutyl ester Nucleophilic substitution of diethyl malonate Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate Basic catalyst, controlled temperature High yield, industrial applicability
Decarboxylation Acid-catalyzed decarboxylation 2-(2,2,2-trifluoroethyl)-diethyl malonate Acidic conditions Efficient conversion
Reduction to trifluorobutanol Catalytic reduction with reducing agents 4,4,4-trifluoroacetic acid ethyl ester Temperature control, catalyst High purity, good quality
Introduction of cyclopentyl group Alkylation or reductive amination Cyclopentyl halides or cyclopentanone, amines Reductive amination or nucleophilic substitution Adaptable, depends on substrate availability
One-pot multi-component reaction Enamine formation and electrophilic substitution Cyclopentanone, cyclic amines, electrophilic reagents Mild temperature, no catalyst High yield in related systems, potential for adaptation

Research Findings and Considerations

  • The trifluoromethyl group imparts unique chemical and biological properties but requires careful handling during synthesis to maintain selectivity and yield.

  • The use of diethyl malonate as a starting material is advantageous due to its availability and reactivity.

  • The three-step process (substitution, decarboxylation, reduction) is efficient and scalable, suitable for industrial synthesis.

  • Introduction of the cyclopentyl amine moiety may require optimization depending on the reactivity of intermediates and desired stereochemistry.

  • Safety and environmental considerations favor the use of recyclable solvents and mild reaction conditions as described in the patent.

Q & A

Q. What challenges arise in establishing structure-activity relationships (SAR) for biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to correlate cyclopentyl conformation with target binding. Conflicting SAR data may require hybrid QM/MM simulations to resolve entropic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-4,4,4-trifluorobutan-1-amine
Reactant of Route 2
2-Cyclopentyl-4,4,4-trifluorobutan-1-amine

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